molecular formula C9H9ClN2O B12936107 2-chloro-4-(3,6-dihydro-2H-pyran-4-yl)pyrimidine

2-chloro-4-(3,6-dihydro-2H-pyran-4-yl)pyrimidine

Cat. No.: B12936107
M. Wt: 196.63 g/mol
InChI Key: BXHKIZCRXNMIJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-4-(3,6-dihydro-2H-pyran-4-yl)pyrimidine is an organic compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridines. This compound is characterized by the presence of a chlorine atom at the 2-position and a 3,6-dihydro-2H-pyran-4-yl group at the 4-position of the pyrimidine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-(3,6-dihydro-2H-pyran-4-yl)pyrimidine typically involves the reaction of 2-chloropyrimidine with 3,6-dihydro-2H-pyran-4-yl derivatives. One common method is the nucleophilic substitution reaction where the chlorine atom in 2-chloropyrimidine is replaced by the 3,6-dihydro-2H-pyran-4-yl group under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-(3,6-dihydro-2H-pyran-4-yl)pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction can lead to oxides or reduced derivatives, respectively.

Scientific Research Applications

2-chloro-4-(3,6-dihydro-2H-pyran-4-yl)pyrimidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-4-(3,6-dihydro-2H-pyran-4-yl)pyrimidine involves its interaction with specific molecular targets. The chlorine atom and the pyran ring can participate in various binding interactions with enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-4-(3,6-dihydro-2H-pyran-4-yl)pyrimidine is unique due to the combination of the pyrimidine ring and the 3,6-dihydro-2H-pyran-4-yl group. This combination provides distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.

Properties

Molecular Formula

C9H9ClN2O

Molecular Weight

196.63 g/mol

IUPAC Name

2-chloro-4-(3,6-dihydro-2H-pyran-4-yl)pyrimidine

InChI

InChI=1S/C9H9ClN2O/c10-9-11-4-1-8(12-9)7-2-5-13-6-3-7/h1-2,4H,3,5-6H2

InChI Key

BXHKIZCRXNMIJV-UHFFFAOYSA-N

Canonical SMILES

C1COCC=C1C2=NC(=NC=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.